

An In-depth Technical Guide to the Physical Properties of Barium Phosphite

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Compound of Interest

Compound Name: Barium phosphite

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Introduction

Barium phosphite, an inorganic salt, exists in two primary forms: barium hydrogen phosphite (BaHPO_3) and barium dihydrogen phosphite ($\text{Ba}(\text{H}_2\text{PO}_3)_2$), which can also form a hemihydrate ($\text{Ba}(\text{H}_2\text{PO}_3)_2 \cdot 0.5\text{H}_2\text{O}$). This guide provides a comprehensive overview of the core physical properties of these compounds, detailing experimental protocols for their synthesis and characterization. The information presented is intended to support research and development activities where the physicochemical properties of **barium phosphite** are of interest.

Physical and Chemical Properties

Barium phosphite is a white crystalline solid. Unlike many other barium compounds, it demonstrates solubility in water.^[1] The chemical structure of **barium phosphite** features barium ions coordinated with phosphite groups.^[1] The phosphite anion gives these compounds distinct chemical properties compared to their phosphate counterparts.

Quantitative Data Summary

The following table summarizes the available quantitative data for the different forms of **barium phosphite**. It is important to note that specific experimental values for melting point, boiling point, and density are not consistently reported in the literature, and some cited values may be confused with those of barium phosphate.

Property	Barium Hydrogen Phosphite (BaHPO ₃)	Barium Dihydrogen Phosphite (Ba(H ₂ PO ₃) ₂)	Barium Dihydrogen Phosphite Hemihydrate (Ba(H ₂ PO ₃) ₂ ·0.5H ₂ O)
Molecular Formula	BaHO ₃ P	BaH ₄ O ₆ P ₂	BaH ₄ O ₆ P ₂ ·0.5H ₂ O
Molecular Weight	217.31 g/mol [2]	298.33 g/mol	307.34 g/mol
Appearance	White crystalline solid[1]	White crystalline solid	Colorless crystals[3]
Solubility in Water	Soluble[1]	Soluble	Soluble[2]
Crystal System	Not clearly specified in literature	Not clearly specified in literature	Monoclinic[4]
Space Group	Not clearly specified in literature	Not clearly specified in literature	P2 ₁ /c[5]
Unit Cell Parameters	Not available	Not available	a = 9.882(2) Å, b = 7.710(1) Å, c = 8.172(2) Å, β = 104.72(3)°[5]
Melting Point	Data not readily available	Data not readily available	Decomposes upon heating
Boiling Point	Data not readily available	Data not readily available	Not applicable
Density	Data not readily available	Data not readily available	Calculated: 3.269 g/cm ³ [6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **barium phosphite** are provided below. These protocols are based on established laboratory practices for inorganic compounds.

Synthesis of Barium Dihydrogen Phosphite Hemihydrate

This protocol describes the synthesis of barium dihydrogen phosphite hemihydrate via a precipitation reaction.^[3]

Materials:

- Barium chloride dihydrate ($\text{BaCl}_2 \cdot 2\text{H}_2\text{O}$)
- Phosphorous acid (H_3PO_3)
- Deionized water
- Ethanol (80% solution)
- Beakers
- Magnetic stirrer and stir bar
- Heating plate
- Filtration apparatus (e.g., Büchner funnel and flask)
- Filter paper

Procedure:

- Prepare a 0.1 M solution of barium chloride dihydrate by dissolving the appropriate amount in deionized water.
- Prepare a 1 M solution of phosphorous acid in deionized water.
- In a beaker, mix 25 mL of the 0.1 M BaCl_2 solution with 25 mL of the 1 M phosphorous acid solution.
- Heat the mixture to 333 K (60 °C) and stir for 8 hours.
- Allow the mixture to cool to room temperature and stand for several days.

- Colorless crystals of barium dihydrogen phosphite hemihydrate will deposit.
- Filter the crystals using a Büchner funnel and wash them with an 80% ethanol solution.^[7]
- Dry the crystals in a desiccator.

Characterization Techniques

Objective: To determine the crystal structure and phase purity of the synthesized **barium phosphite**.

Sample Preparation:

- Grind a small amount of the crystalline sample into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.^{[8][9]} The particle size should ideally be less than 10 μm .^[8]
- Mount the powdered sample onto a sample holder. A back-loading or cavity mounting technique is recommended to minimize preferred orientation.^[8] Ensure the powder surface is smooth and level with the holder.^[10]

Instrumentation and Data Collection:

- Use a powder X-ray diffractometer with a copper (Cu) $K\alpha$ radiation source.
- Scan the sample over a 2θ range appropriate for inorganic phosphites, typically from 10° to 80° .
- Set the step size and scan speed to ensure good resolution and signal-to-noise ratio.

Data Analysis:

- Identify the diffraction peaks and their corresponding 2θ values.
- Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD) to confirm the phase identity.
- Use the diffraction data to refine the unit cell parameters.

Objective: To identify the functional groups present in the **barium phosphite** sample.

Sample Preparation (KBr Pellet Method):[\[11\]](#)[\[12\]](#)

- Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed water.
- In an agate mortar, grind 1-2 mg of the **barium phosphite** sample.
- Add approximately 200 mg of the dry KBr to the mortar and mix thoroughly with the sample.
- Transfer the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[\[11\]](#)

Instrumentation and Data Collection:

- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Record the infrared spectrum over the mid-IR range (typically 4000 to 400 cm^{-1}).
- Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Data Analysis:

- Identify the absorption bands corresponding to the vibrational modes of the phosphite anion (e.g., P-H and P-O stretching and bending vibrations).

Objective: To obtain complementary vibrational information to FTIR and to characterize the sample's molecular structure.

Sample Preparation:[\[13\]](#)

- Place a small amount of the powdered **barium phosphite** sample onto a clean microscope slide.[\[14\]](#)

- If necessary for imaging, gently press a cover slip over the powder to create a flatter surface.
[\[5\]](#)

Instrumentation and Data Collection:

- Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
- Focus the laser onto the sample.
- Collect the Raman scattered light over a spectral range that includes the characteristic vibrational modes of the phosphite anion.

Data Analysis:

- Identify the Raman shifts corresponding to the vibrational modes of the phosphite group.

Objective: To study the thermal stability and decomposition behavior of **barium phosphite**.

Sample Preparation:

- Accurately weigh a small amount of the **barium phosphite** sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina or platinum).[\[15\]](#)

Instrumentation and Data Collection:

- Place the crucible in a simultaneous TGA/DSC instrument.
- Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[\[9\]](#)
- Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Data Analysis:

- Analyze the TGA curve to identify temperature ranges of mass loss, which correspond to dehydration or decomposition events.

- Analyze the DSC curve to determine the enthalpy changes (endothermic or exothermic peaks) associated with these thermal events.

Objective: To determine the density of the **barium phosphite** powder.

Sample Preparation:

- Ensure the powder sample is dry and free-flowing.

Instrumentation and Procedure:[6][16]

- Use a gas pycnometer, which determines the volume of the solid by measuring the displacement of an inert gas (typically helium).
- Accurately weigh the empty sample chamber.
- Place the powdered sample into the chamber and reweigh to determine the sample mass.
- Follow the instrument's procedure to measure the volume of the sample.
- The density is calculated as the mass of the sample divided by its volume.

Objective: To quantitatively determine the solubility of **barium phosphite** in water at a specific temperature.

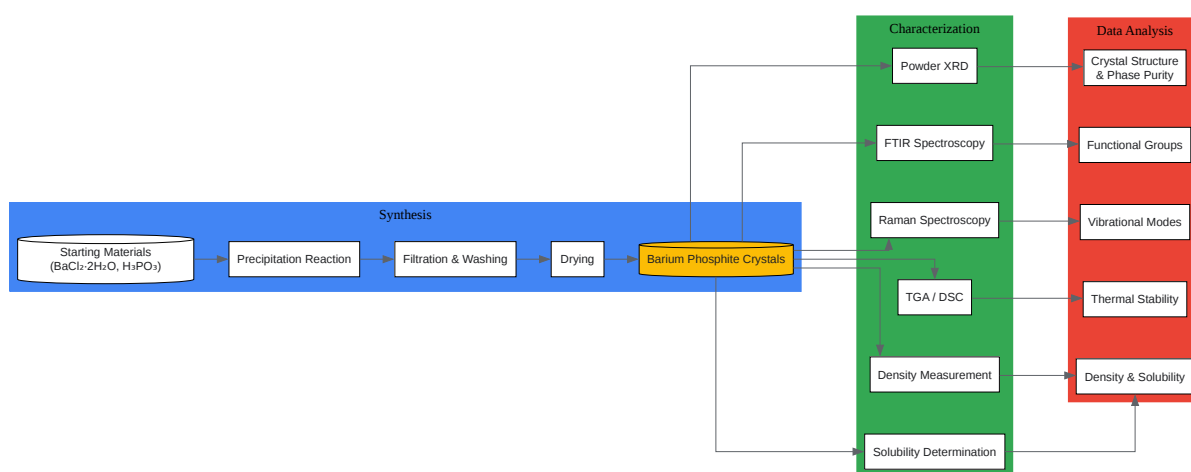
Procedure:[17][18]

- Prepare a saturated solution of **barium phosphite** in deionized water at a constant temperature by adding an excess of the solid to a known volume of water and stirring until equilibrium is reached.
- Carefully filter a known volume of the saturated solution to remove any undissolved solid.
- Determine the concentration of **barium phosphite** in the filtered solution using a suitable analytical method, such as gravimetric analysis (by evaporating the water and weighing the residue) or inductively coupled plasma (ICP) spectroscopy to measure the barium concentration.

- Express the solubility in grams of solute per 100 mL of water.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of **barium phosphite**.



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Workflow for **Barium Phosphite** Synthesis and Characterization.

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